1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
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Overview
Description
1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: It could be explored as a potential drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- 1-Naphthalenol, 5,6,7,8-tetrahydro-2,5-dimethyl-8-(1-methylethyl)-
- Theophylline (1,3-Dimethylxanthine)
Uniqueness
1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S2/c1-15-7-6-12-23(14-15)30(27,28)21-16(2)22-24(17(21)3)29(25,26)20-11-10-18-8-4-5-9-19(18)13-20/h10-11,13,15H,4-9,12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZLYYUJRIBFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC4=C(CCCC4)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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